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Compound of Interest

Compound Name: BDP FL NHS Ester

Cat. No.: B1667854

Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP FL NHS Ester is a high-performance, amine-reactive fluorescent dye belonging to the
boron-dipyrromethene (BODIPY) class of fluorophores. It is designed for the 488 nm channel
and serves as an excellent replacement for traditional dyes like fluorescein (FITC), Cy2™, and
DyLight™ 488.[1][2] The N-hydroxysuccinimide (NHS) ester moiety enables covalent
conjugation to primary amines on proteins, antibodies, peptides, and other biomolecules,
forming a stable amide bond.[3][4]

Key advantages of BDP FL include exceptional brightness, high photostability, and a high
fluorescence quantum yield that is relatively insensitive to solvent polarity and pH.[5][6] Its
narrow emission spectrum reduces spectral overlap in multiplexing experiments and enhances
brightness, making it an ideal tool for various bio-imaging applications including fluorescence
microscopy, immunofluorescence, and flow cytometry.[7][3][8]

Properties of BDP FL NHS Ester

BDP FL NHS Ester is characterized by its robust photophysical and chemical properties,
making it a reliable tool for fluorescent labeling.

2.1. Chemical & Physical Properties The dye is an orange solid with good solubility in organic
solvents like DMSO and DMF, but limited solubility in water.[1][2] For long-term storage, it
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should be kept at -20°C in the dark and desiccated.[1]

2.2. Spectroscopic Properties The dye's spectral characteristics are well-suited for standard
green channel filter sets (e.g., FITC/GFP).

Property Value Reference(s)
Excitation Maximum (Aex) 503 nm [2][8]
Emission Maximum (Aem) 509 nm [2][8]

Molar Extinction Coefficient (g) 92,000 M~icm™1 [2][8]
Fluorescence Quantum Yield 0.97 8]

(P)

Molecular Weight 389.16 g/mol [11[2]
Molecular Formula C1sH18BF2N304 [1112]

Experimental Protocols
Protocol for Protein & Antibody Labeling

This protocol describes the covalent labeling of a protein (e.g., an IgG antibody) with BDP FL
NHS Ester.

3.1. Materials Required

e Protein/antibody to be labeled (in an amine-free buffer)

o BDP FL NHS Ester

e Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

o Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. (Phosphate-buffered saline, PBS, at
pH 8.5 is also suitable). Buffers must be free of primary amines like Tris or glycine.[9]

 Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or
dialysis cassettes.[3][10]
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e Spectrophotometer
3.2. Pre-Labeling Preparation

o Protein Preparation: The protein solution should be at a concentration of 2-10 mg/mL in the
Labeling Buffer for optimal results.[9][5] If the protein is in an incompatible buffer (e.g.,
containing Tris or azide), a buffer exchange must be performed using dialysis or a desalting
column.[11]

» Dye Preparation: Allow the vial of BDP FL NHS Ester to equilibrate to room temperature
before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.
[5][12] This solution should be prepared fresh.

3.3. Labeling Reaction Workflow
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Caption: Workflow for labeling proteins with BDP FL NHS Ester.

3.4. Step-by-Step Labeling Procedure

¢ Calculate Dye Amount: A molar ratio of 10:1 to 20:1 (dye:protein) is a recommended starting
point.[9] The optimal ratio may need to be determined empirically for each protein.
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o Example Calculation for IgG:

Amount of IgG: 1 mg

= Molar Weight of IgG: ~150,000 Da

= Molar Weight of BDP FL NHS Ester: 389.16 Da

= Moles of IgG =1 mg / 150,000,000 mg/mol = 6.67 nmol

= Moles of Dye (15x excess) = 6.67 nmol * 15 = 100 nmol

» Mass of Dye = 100 nmol * 389.16 g/mol = 38.9 ug

» Reaction: Add the calculated amount of the BDP FL NHS Ester stock solution to the protein
solution while gently vortexing.[10]

 Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5][12]

3.5. Purification of the Conjugate It is critical to remove the unconjugated "free" dye, as it can
cause high background fluorescence.[13]

Equilibrate a size-exclusion chromatography column (e.g., G-25) with PBS buffer (pH 7.4).

Apply the reaction mixture directly to the column.

Elute the conjugate with PBS. The labeled protein will be larger and elute first as a colored
fraction, while the smaller, unconjugated dye molecules will be retained longer and elute
later.

Collect the first colored fraction containing the purified BDP FL-labeled protein.

3.6. Characterization (Degree of Labeling) The Degree of Labeling (DOL), or the average
number of dye molecules per protein, should be determined.

e Measure the absorbance of the purified conjugate at 280 nm (Azs0) and 503 nm (Asos) using
a spectrophotometer.

o Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
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o Correction Factor (CFz2so0): 0.027[7]
o A_prot = Azso - (Asos x CF2s0)

o Protein Conc. (M) = A _prot/ €_prot (where €_prot is the molar extinction coefficient of the
protein at 280 nm, e.g., ~210,000 M~1cm~1 for IgG)

o Calculate the dye concentration:

o Dye Conc. (M) = Asoz / 92,000 M~1cm~—1
e Calculate the DOL:

o DOL = Dye Conc. / Protein Conc.

o An optimal DOL for antibodies is typically between 2 and 7.

Application Protocol: Inmunofluorescence Staining

This protocol provides a general workflow for using a BDP FL-labeled antibody for direct
immunofluorescence staining of cultured cells.

4.1. Workflow for Immunofluorescence Staining
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Caption: General workflow for immunofluorescence cell staining.
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4.2. Step-by-Step Staining Procedure
e Cell Preparation:

o Culture and seed cells on sterile glass coverslips in a petri dish or multi-well plate and
grow overnight.

o Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room
temperature.

o Wash the cells three times with PBS.

o For intracellular targets, permeabilize the cell membranes with 0.1% Triton X-100 in PBS
for 10 minutes.

e Blocking:

o Block nonspecific antibody binding sites by incubating the cells with a blocking buffer (e.g.,
1% BSA in PBS) for 30-60 minutes at room temperature.

e Staining:

o Dilute the BDP FL-labeled primary antibody to a working concentration (typically 1-10
pg/mL) in the blocking buffer.

o Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature (or
overnight at 4°C), protected from light.

e Washing:

o Wash the cells three times for 5 minutes each with PBS to remove any unbound
antibodies.

e Mounting and Imaging:

o Mount the coverslip onto a microscope slide using an antifade mounting medium.
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o Image the sample using a fluorescence microscope equipped with a standard FITC or
GFP filter set (Excitation ~488 nm, Emission ~510 nm).[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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